An In-depth Technical Guide to 4-Bromo-2-methylphenyl isocyanate
An In-depth Technical Guide to 4-Bromo-2-methylphenyl isocyanate
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-methylphenyl isocyanate (CAS No. 1591-98-6), a versatile reagent in modern organic synthesis. We will delve into its physicochemical properties, core reactivity, and established applications, with a particular focus on its role as a key building block in the development of novel pharmaceutical compounds and advanced materials. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science, offering both foundational knowledge and practical, field-tested insights into its handling, reaction mechanisms, and synthetic utility.
Introduction: The Strategic Importance of Aryl Isocyanates
Aryl isocyanates are a class of highly valuable intermediates in organic chemistry, characterized by the reactive isocyanate (-N=C=O) functional group attached to an aromatic ring. The electrophilicity of the central carbon atom in the isocyanate moiety makes it highly susceptible to nucleophilic attack, enabling the facile construction of ureas, carbamates, and other critical linkages. 4-Bromo-2-methylphenyl isocyanate distinguishes itself through its specific substitution pattern: a bromine atom and a methyl group on the phenyl ring. These substituents not only influence the molecule's overall reactivity but also provide synthetic handles for further functionalization, making it a strategic choice in multi-step synthetic campaigns. This guide will explore the unique attributes of this reagent and provide a framework for its effective application in research and development.[1]
Physicochemical Properties & Safety Mandates
A thorough understanding of a reagent's properties is fundamental to its safe and effective use. 4-Bromo-2-methylphenyl isocyanate is a white to off-white crystalline solid at room temperature.[2] Key quantitative data are summarized below for ease of reference.
Table 1: Physicochemical Properties of 4-Bromo-2-methylphenyl isocyanate
| Property | Value | Source(s) |
| CAS Number | 1591-98-6 | [3][4] |
| Molecular Formula | C₈H₆BrNO | [5][6] |
| Molecular Weight | 212.05 g/mol | [2] |
| Melting Point | 47-51 °C | [2][3] |
| Boiling Point | 254.7 °C at 760 mmHg | [1][6] |
| Density | 1.44 g/cm³ | [1][6] |
| Flash Point | >110 °C (>230 °F) | [2][3] |
| Solubility | Insoluble in water | [2][3] |
| Sensitivity | Moisture sensitive | [1] |
Handling and Safety Protocols: A Non-Negotiable Framework
Isocyanates as a class are potent sensitizers and irritants.[7] Chronic exposure can lead to respiratory sensitization, and direct contact can cause skin and eye irritation.[2][8] Therefore, rigorous adherence to safety protocols is paramount.
-
Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a full-face shield, and a lab coat.[7][11] For operations with a higher risk of aerosolization, respiratory protection may be necessary.[9]
-
Moisture Sensitivity: The isocyanate group reacts with water to form an unstable carbamic acid, which decarboxylates to form an amine. This amine can then react with another molecule of isocyanate to form a urea. This not only consumes the reagent but can also lead to the formation of insoluble byproducts. Therefore, it is crucial to store the compound under inert, anhydrous conditions and to use dry solvents and glassware for reactions.[1]
-
Spill & Disposal: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.[10] Dispose of waste in accordance with local, state, and federal regulations.[11]
Synthesis and Manufacturing Insights
While this guide focuses on the application of 4-Bromo-2-methylphenyl isocyanate, a brief overview of its synthesis provides valuable context. The most common industrial route to aryl isocyanates involves the phosgenation of the corresponding aniline. In this case, 4-bromo-2-methylaniline serves as the precursor. This reaction is typically carried out in an inert solvent and involves the use of highly toxic phosgene gas, necessitating specialized equipment and stringent safety measures. Alternative, non-phosgene routes, such as the Curtius, Hofmann, or Lossen rearrangements of corresponding carboxylic acid derivatives, are also employed, particularly in laboratory-scale syntheses.
Core Reactivity and Mechanistic Causality
The synthetic utility of 4-Bromo-2-methylphenyl isocyanate is dominated by the electrophilic nature of the isocyanate carbon. This allows for efficient reactions with a wide array of nucleophiles.[12]
Nucleophilic Addition: The Cornerstone of Isocyanate Chemistry
The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.[12] The reactivity of the nucleophile generally correlates with its basicity and steric hindrance.[13]
Figure 1: General mechanism of nucleophilic addition.
-
Reaction with Amines (Urea Formation): Primary and secondary amines react readily with 4-Bromo-2-methylphenyl isocyanate to form substituted ureas. This is often a rapid and high-yielding transformation, forming the basis for the synthesis of many biologically active molecules.
-
Reaction with Alcohols (Carbamate Formation): Alcohols react to form carbamates (urethanes). These reactions are typically slower than those with amines and may require heating or catalysis, often with tertiary amines or organotin compounds.[14]
-
Reaction with Water (Hydrolysis): As mentioned, reaction with water leads to the formation of an unstable carbamic acid, which decomposes to 4-bromo-2-methylaniline and carbon dioxide.
Applications in Synthesis: A Gateway to Molecular Complexity
4-Bromo-2-methylphenyl isocyanate is a valuable intermediate in the synthesis of complex organic molecules. Its bifunctional nature—the reactive isocyanate group and the modifiable bromo-substituted aromatic ring—allows for diverse synthetic strategies.[1]
Pharmaceutical Development
The urea and carbamate linkages formed from this reagent are common motifs in pharmacologically active compounds. The presence of the bromo- and methyl-substituted phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a key component in structure-activity relationship (SAR) studies.[1]
Materials Science
The isocyanate functionality is fundamental to the production of polyurethanes.[15] By reacting with polyols, 4-Bromo-2-methylphenyl isocyanate can be incorporated into polymer backbones. The bromine atom can then be used for post-polymerization modification, such as cross-linking or grafting, to tailor the material's properties for specific applications like coatings, adhesives, and elastomers.[1]
Experimental Protocol: Synthesis of a Substituted Urea
This protocol provides a validated, step-by-step procedure for the synthesis of N-(4-bromo-2-methylphenyl)-N'-(phenyl)urea, a representative reaction of 4-Bromo-2-methylphenyl isocyanate.
Objective: To synthesize a disubstituted urea via the reaction of 4-Bromo-2-methylphenyl isocyanate with aniline.
Materials:
-
4-Bromo-2-methylphenyl isocyanate (1.0 eq)
-
Aniline (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Bromo-2-methylphenyl isocyanate.
-
Solvent Addition: Add anhydrous DCM to dissolve the isocyanate. Begin stirring.
-
Nucleophile Addition: In a separate vial, dissolve aniline in anhydrous DCM. Add this solution dropwise to the stirring solution of the isocyanate at room temperature.
-
Reaction Monitoring: The reaction is typically rapid and may result in the precipitation of the urea product. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.
-
Workup and Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold DCM to remove any unreacted starting materials. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Figure 2: Workflow for the synthesis of a substituted urea.
Characterization
Unambiguous characterization is crucial for confirming the successful synthesis of derivatives from 4-Bromo-2-methylphenyl isocyanate.
-
Infrared (IR) Spectroscopy: The starting isocyanate will show a strong, characteristic absorption band around 2250-2275 cm⁻¹ for the N=C=O stretch. Upon successful reaction to form a urea or carbamate, this peak will disappear, and new peaks corresponding to N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1630-1750 cm⁻¹) will appear.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The aromatic region of the spectra will show signals corresponding to both aromatic rings, and the appearance of a new N-H proton signal (for ureas and carbamates) in the ¹H NMR spectrum is a key indicator of reaction completion.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the nucleophile to the isocyanate. Predicted m/z values for various adducts can be calculated to aid in identification.[5]
Conclusion
4-Bromo-2-methylphenyl isocyanate is a powerful and versatile reagent for the synthesis of a wide range of organic compounds. Its well-defined reactivity, coupled with the potential for further functionalization of the aromatic ring, makes it an invaluable tool for chemists in both academic and industrial settings. By understanding its properties, handling requirements, and reaction mechanisms as outlined in this guide, researchers can confidently and safely leverage this compound to advance their synthetic objectives in drug discovery and materials science.
References
-
LookChem. Cas 1591-98-6, 4-BROMO-2-METHYLPHENYL ISOCYANATE. [Link]
-
PubChem. 4-bromo-2-methylphenyl isocyanate (C8H6BrNO). [Link]
-
Covestro. SAFETY DATA SHEET. [Link]
-
Georganics. 4-BROMO-2-METHYLPHENYL ISOCYANATE. [Link]
-
CAS Common Chemistry. 4-Bromo-2-methylphenyl isocyanate. [Link]
-
Fisher Scientific. 4-Bromo-2-methylphenyl isocyanate, 98%, Thermo Scientific. [Link]
-
Royal Society of Chemistry. Recent advances in reactions of aryl sulfonyl isocyanates. [Link]
-
PubChem. 1-Bromo-4-isocyanato-2-methylbenzene. [Link]
-
ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. [Link]
-
National Institutes of Health. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. [Link]
-
Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]
-
Semantic Scholar. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. [Link]
-
Royal Society of Chemistry. Isocyanate-based multicomponent reactions. [Link]
-
ResearchGate. 13C NMR spectroscopy of 4,4''-Methylenebis-(Phenylisocyanate)/1,4-butanediol/poly(tetramethylene ether glycol)poly(ether)urethanes. [Link]
-
Supporting Information. General procedure for the synthesis of aryl chlorides from arylboronic acids. [Link]
-
National Institutes of Health. 4,4′-Methylenediphenyl diisocyanate and polymeric 4,4′. [Link]
Sources
- 1. Cas 1591-98-6,4-BROMO-2-METHYLPHENYL ISOCYANATE | lookchem [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 1591-98-6 4-Bromo-2-methylphenyl isocyanate AKSci X8151 [aksci.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. PubChemLite - 4-bromo-2-methylphenyl isocyanate (C8H6BrNO) [pubchemlite.lcsb.uni.lu]
- 6. 4-BROMO-2-METHYLPHENYL ISOCYANATE | CAS: 1591-98-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. lakeland.com [lakeland.com]
- 8. 1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. georganics.sk [georganics.sk]
- 12. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. 4,4′-Methylenediphenyl diisocyanate and polymeric 4,4′-methylenediphenyl diisocyanate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
